molecular formula C21H26N2O4S B11342685 N-(4-methoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-methoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342685
M. Wt: 402.5 g/mol
InChI Key: BGFSOPTZTUAZFV-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, methanesulfonyl group, and methoxyphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 3-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    N-(4-METHOXYPHENYL)-3,4-DIHYDROQUINOLIN-2-AMINE: Shares the methoxyphenyl group but differs in the core structure.

    PROPANAMIDE, N-(3-METHOXYPHENYL)-3-PHENYL-: Similar in having a methoxyphenyl group but with a different amide linkage.

Uniqueness: N-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, methanesulfonyl group, and specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-16-4-3-5-17(14-16)15-28(25,26)23-12-10-18(11-13-23)21(24)22-19-6-8-20(27-2)9-7-19/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

BGFSOPTZTUAZFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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